Iodocholesterol (131I)
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Overview
Description
Iodocholesterol, also known as 19-iodocholesterol or NP-59, is a derivative of cholesterol. It features an iodine atom at the C19 position and serves as a radiopharmaceutical. When the iodine atom is a radioactive isotope (such as iodine-125 or iodine-131), it becomes a valuable tool for imaging adrenal glands and diagnosing various conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of iodocholesterol involves introducing an iodine atom at the C19 position of cholesterol. Specific synthetic routes may vary, but a common approach includes halogenation of cholesterol using iodine reagents. The exact reaction conditions depend on the specific iodination method employed.
Industrial Production Methods: Iodocholesterol is primarily produced in research settings rather than large-scale industrial processes. Its radiolabeled form (iodine-131) is generated in specialized facilities for nuclear medicine applications.
Chemical Reactions Analysis
Types of Reactions: Iodocholesterol can undergo various chemical reactions, including:
Halogenation: The introduction of iodine at the C19 position.
Radioisotope Labeling: Incorporation of radioactive iodine isotopes (e.g., iodine-125 or iodine-131).
Iodine Sources: Iodine or iodine-containing compounds (e.g., iodine monochloride).
Solvents: Organic solvents (e.g., chloroform, dichloromethane).
Reaction Temperature: Typically at room temperature or slightly elevated.
Major Products: The primary product is iodocholesterol itself, with the iodine atom covalently bonded to the C19 carbon.
Scientific Research Applications
Iodocholesterol finds applications in:
Nuclear Medicine: As a radiotracer for imaging adrenal glands in conditions like Cushing’s syndrome, hyperaldosteronism, pheochromocytoma, and post-adrenalectomy remnants.
Research: Studying adrenal function and localization.
Mechanism of Action
Iodocholesterol’s mechanism involves:
Selective Uptake: It accumulates in adrenal cortex tissue due to its similarity to natural cholesterol.
Imaging: The emitted radiation (from iodine-131) allows visualization of adrenal tissue.
Comparison with Similar Compounds
While iodocholesterol is unique in its specific iodine placement, other radiolabeled steroids (e.g., 131I-norcholesterol) serve similar purposes.
Properties
CAS No. |
42220-21-3 |
---|---|
Molecular Formula |
C27H45IO |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
(3S,8S,9S,10S,13R,14S,17R)-10-((131I)iodanylmethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H45IO/c1-18(2)6-5-7-19(3)23-10-11-24-22-9-8-20-16-21(29)12-15-27(20,17-28)25(22)13-14-26(23,24)4/h8,18-19,21-25,29H,5-7,9-17H2,1-4H3/t19-,21+,22+,23-,24+,25+,26-,27-/m1/s1/i28+4 |
InChI Key |
FIOAEFCJGZJUPW-ODFYUTSGSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C[131I])C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)CI)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)CI)C |
42220-21-3 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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